2-(5-Chlorofuran-2-yl)ethan-1-amine 2-(5-Chlorofuran-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18239453
InChI: InChI=1S/C6H8ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2
SMILES:
Molecular Formula: C6H8ClNO
Molecular Weight: 145.59 g/mol

2-(5-Chlorofuran-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18239453

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chlorofuran-2-yl)ethan-1-amine -

Specification

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
IUPAC Name 2-(5-chlorofuran-2-yl)ethanamine
Standard InChI InChI=1S/C6H8ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2
Standard InChI Key ZVAKQFCAOLXYFX-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)Cl)CCN

Introduction

Chemical Structure and Physicochemical Properties

2-(5-Chlorofuran-2-yl)ethan-1-amine (C₆H₈ClNO) features a furan ring system substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position. The molecular weight of this compound is 145.59 g/mol, with a calculated LogP value of 1.2, indicating moderate lipophilicity . The furan ring contributes to the compound’s aromaticity, while the chlorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.

Key spectroscopic properties include:

  • IR: A strong absorption band near 3350 cm⁻¹ (N–H stretch) and 1610 cm⁻¹ (C=C furan ring vibration).

  • NMR: The ¹H NMR spectrum typically shows a singlet for the aromatic proton at the 3-position of the furan ring (δ 6.3 ppm), a triplet for the methylene group adjacent to the amine (δ 2.7 ppm), and a broad signal for the primary amine (δ 1.5 ppm) .

PropertyValue
Molecular FormulaC₆H₈ClNO
Molecular Weight145.59 g/mol
Boiling Point~210–215 °C (estimated)
LogP1.2

Synthesis and Manufacturing

The synthesis of 2-(5-Chlorofuran-2-yl)ethan-1-amine can be achieved through reductive amination or nucleophilic substitution strategies. A representative route involves:

  • Preparation of 5-Chlorofuran-2-yl Ethyl Ketone:
    Chlorination of furan-2-yl ethyl ketone using sulfuryl chloride (SO₂Cl₂) in dichloromethane yields the 5-chloro derivative .

  • Reductive Amination:
    The ketone intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the primary amine .

\ce5ClFuran2ethylketone+NH4OAc>[NaBH3CN][MeOH]2(5ClFuran2yl)ethan1amine\ce{5-Cl-Furan-2-ethyl-ketone + NH4OAc ->[NaBH3CN][MeOH] 2-(5-Cl-Furan-2-yl)ethan-1-amine}

Alternative methods include the Curtius rearrangement of acyl azides or hydrolysis of nitriles, though these routes are less efficient for primary amines .

Applications in Pharmaceutical Research

Furan derivatives are widely explored for their bioactivity. While direct data on 2-(5-Chlorofuran-2-yl)ethan-1-amine is sparse, structurally related compounds exhibit:

  • Antimicrobial Activity: Analogous chloro-substituted furans inhibit bacterial MreB cytoskeleton proteins, disrupting cell division in Gram-negative pathogens .

  • Anti-inflammatory Effects: Fluorinated furanones, such as those described in COX-1 inhibitor studies, demonstrate submicromolar IC₅₀ values, suggesting potential for the chlorine-substituted variant .

A comparison of furan-based amines reveals distinct structure-activity relationships (SAR):

CompoundBiological TargetIC₅₀ (μM)
1-(5-Bromoindol-2-yl)ethanamineMreB ATPase0.36
3-Fluoro-4-methoxyfuranoneCOX-10.48
2-(5-Cl-Furan-2-yl)ethanamine(Theoretical)

Biological Activity and Mechanism

Primary amines attached to aromatic systems often interact with enzyme active sites via hydrogen bonding and π-π stacking. For example:

  • MreB Inhibition: Ethylamine derivatives disrupt ATPase activity by binding to the ATP pocket, as seen in compound 27 (IC₅₀ = 0.36 μM) .

  • COX-1 Selectivity: Methoxy- and fluoro-substituted furanones inhibit prostaglandin synthesis by occupying the cyclooxygenase channel .

The chlorine atom in 2-(5-Chlorofuran-2-yl)ethan-1-amine may enhance membrane permeability due to its electronegativity, potentially improving bioavailability compared to non-halogenated analogs.

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield (>80%) and purity.

  • Biological Screening: Evaluating antimicrobial and anti-inflammatory activity in cell-based assays.

  • Toxicokinetic Studies: Assessing metabolic pathways and organ-specific toxicity.

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